
4'-Ethynyl-3,4-difluorobiphenyl
Description
4'-Ethynyl-3,4-difluorobiphenyl is a fluorinated biphenyl derivative characterized by an ethynyl (-C≡CH) group at the 4' position and two fluorine atoms at the 3- and 4-positions of the biphenyl backbone. This structure confers unique electronic and steric properties, making it valuable in pharmaceuticals, materials science, and organic synthesis. The ethynyl group enhances π-conjugation, while fluorine substituents improve metabolic stability and solubility in polar solvents .
Properties
IUPAC Name |
4-(4-ethynylphenyl)-1,2-difluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2/c1-2-10-3-5-11(6-4-10)12-7-8-13(15)14(16)9-12/h1,3-9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYUWOJZLNSKIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethynyl-3,4-difluorobiphenyl can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of 4’-Ethynyl-3,4-difluorobiphenyl may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4’-Ethynyl-3,4-difluorobiphenyl undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of partially or fully hydrogenated biphenyl derivatives.
Substitution: Formation of substituted biphenyl compounds with various functional groups.
Scientific Research Applications
4’-Ethynyl-3,4-difluorobiphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of 4’-Ethynyl-3,4-difluorobiphenyl involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the difluoro substituents can enhance the compound’s stability and reactivity. These interactions can influence the compound’s binding affinity and selectivity towards various biological targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 4'-Ethynyl-3,4-difluorobiphenyl with three related compounds:
*Calculated based on substituent contributions.
Solubility and Reactivity
- This compound: The ethynyl group increases rigidity, reducing solubility in nonpolar solvents. Fluorine atoms enhance polarity, improving solubility in methanol or acetonitrile .
- 3,4'-Dichlorobiphenyl : Chlorine’s higher lipophilicity reduces water solubility, favoring industrial uses like dielectric fluids .
- Propylbicyclohexyl derivative : The bulky bicyclohexyl group limits solubility in common solvents but enhances thermal stability for liquid crystal displays .
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